

# WCK-5153: A Novel $\beta$ -Lactam Enhancer Revolutionizing Gram-Negative Bacteria Treatment

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## Compound of Interest

Compound Name: WCK-5153

Cat. No.: B15566810

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Aurangabad, India - Wockhardt has unveiled compelling data on **WCK-5153**, a novel diazabicyclooctane (DBO) derivative that demonstrates significant synergistic potential with a range of  $\beta$ -lactam antibiotics against multidrug-resistant (MDR) Gram-negative pathogens. This guide provides an in-depth comparison of **WCK-5153**'s performance with various  $\beta$ -lactams, supported by experimental data, to inform researchers, scientists, and drug development professionals on its therapeutic promise.

**WCK-5153** acts as a " $\beta$ -lactam enhancer" primarily through the potent and specific inhibition of Penicillin-Binding Protein 2 (PBP2), a crucial enzyme in bacterial cell wall synthesis.[1][2][3] This mechanism of action is distinct from traditional  $\beta$ -lactamase inhibitors, as it enhances the efficacy of partner  $\beta$ -lactams even against bacteria that do not produce  $\beta$ -lactamases or produce enzymes not inhibited by **WCK-5153**, such as metallo- $\beta$ -lactamases (MBLs).[2][4]

## Synergistic Activity Against Key Pathogens

Extensive in vitro studies have demonstrated the potent synergistic activity of **WCK-5153** with various  $\beta$ -lactams against critical Gram-negative pathogens, including *Pseudomonas aeruginosa*, *Acinetobacter baumannii*, and *Klebsiella pneumoniae*.

## *Pseudomonas aeruginosa*

The combination of **WCK-5153** with  $\beta$ -lactams has shown remarkable efficacy in overcoming resistance in *P. aeruginosa*, including strains with challenging resistance mechanisms like AmpC hyperproduction and MBL production.

Table 1: Synergistic Activity of **WCK-5153** with  $\beta$ -Lactams against *P. aeruginosa*

$\beta$ -Lactam Partner	Strain	Resistance Mechanism	WCK-5153 Conc. ( $\mu$ g/mL)	Fold Reduction in $\beta$ -Lactam MIC	Reference
Cefepime	PAO1 (dacB mutant)	AmpC Hyperproduction	8	>32	<a href="#">[5]</a>
Aztreonam	PAO1 (dacB mutant)	AmpC Hyperproduction	8	>32	<a href="#">[5]</a>
Piperacillin	PAO1 (dacB mutant)	AmpC Hyperproduction	8	>32	<a href="#">[5]</a>
Cefepime	ST111	VIM-1 MBL	8	Significant	<a href="#">[4]</a>
Meropenem	ST111	VIM-1 MBL	8	Significant	<a href="#">[4]</a>
Doripenem	ST111	VIM-1 MBL	8	Significant	<a href="#">[4]</a>
Aztreonam	ST175	VIM-2 MBL	8	Significant	<a href="#">[4]</a>

## Acinetobacter baumannii

Against carbapenem-resistant *A. baumannii* (CRAB), a notoriously difficult-to-treat pathogen, **WCK-5153** has demonstrated a significant "enhancer" effect when combined with  $\beta$ -lactams like cefepime and sulbactam.

Table 2: Synergistic Activity of **WCK-5153** with  $\beta$ -Lactams against *A. baumannii*

$\beta$ -Lactam Partner	Strain	Resistance Mechanism	WCK-5153 Conc. ( $\mu\text{g/mL}$ )	Fold Reduction in $\beta$ -Lactam MIC	Reference
Cefepime	OXA-23-producing ST2	Carbapenemase	8	4	<a href="#">[6]</a>
Sulbactam	OXA-23-producing ST2	Carbapenemase	8	8	<a href="#">[6]</a>

## Klebsiella pneumoniae

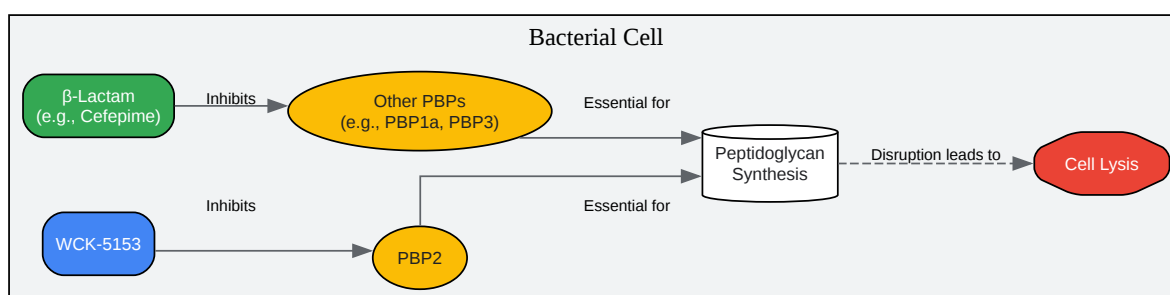
The synergistic activity of **WCK-5153** extends to MBL-producing *K. pneumoniae*, offering a potential therapeutic option for infections caused by these highly resistant strains.

Table 3: Synergistic Activity of **WCK-5153** with  $\beta$ -Lactams against *K. pneumoniae*

$\beta$ -Lactam Partner	Strain	Resistance Mechanism	WCK-5153 Conc. ( $\mu\text{g/mL}$ )	Log10 Kill at 24h (Combination)	Reference
Cefepime	VIM-1-producing	MBL	4	>3	<a href="#">[7]</a>
Aztreonam	VIM-1-producing	MBL	4	>3	<a href="#">[7]</a>
Cefepime	NDM-1-producing	MBL	4	>2	<a href="#">[7]</a>
Aztreonam	NDM-1-producing	MBL	4	>2	<a href="#">[7]</a>

## Mechanism of Synergy: A Dual Assault on the Bacterial Cell Wall

The synergistic effect of **WCK-5153** and  $\beta$ -lactams stems from a complementary inhibition of different Penicillin-Binding Proteins (PBPs). While **WCK-5153** specifically targets PBP2, many  $\beta$ -lactams (e.g., cefepime, meropenem) primarily inhibit other PBPs, such as PBP3 and PBP1a/b. This dual PBP inhibition leads to a more profound disruption of peptidoglycan synthesis, resulting in rapid bacterial cell death.



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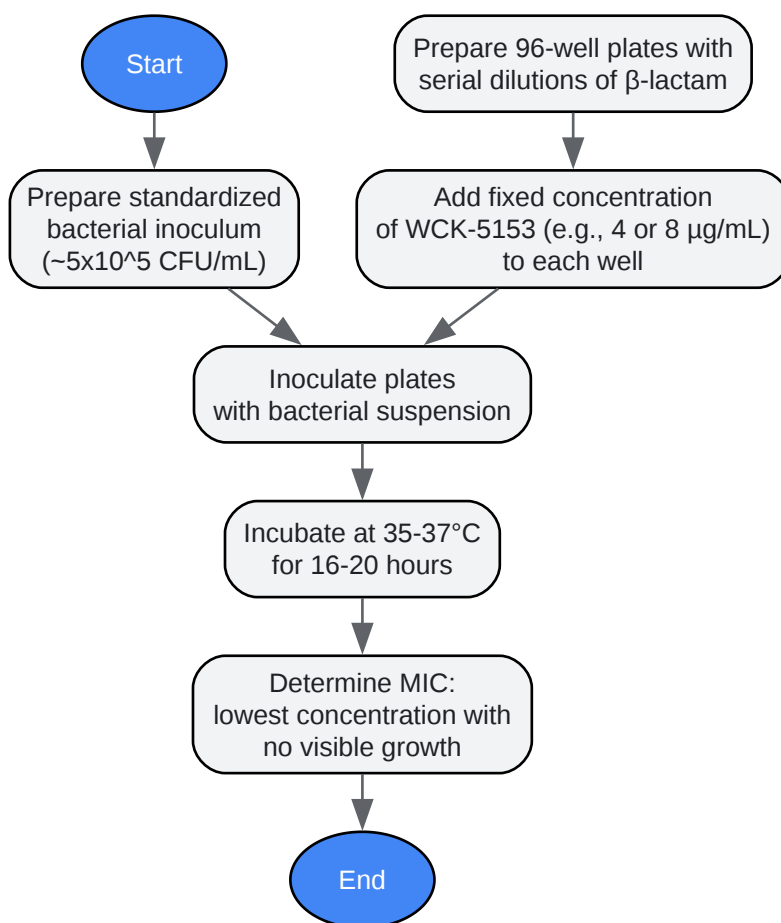
Mechanism of synergistic bactericidal action.

## Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of **WCK-5153**'s synergistic potential.

### Minimum Inhibitory Concentration (MIC) Determination

The checkerboard broth microdilution method is employed to determine the MIC of  $\beta$ -lactams in combination with a fixed concentration of **WCK-5153**.



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Workflow for MIC determination by broth microdilution.

## Time-Kill Assays

Time-kill assays are performed to assess the bactericidal activity of **WCK-5153** in combination with β-lactams over time.

- **Inoculum Preparation:** A starting inoculum of the test organism is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL.
- **Experimental Setup:** Flasks containing CAMHB are prepared with the β-lactam antibiotic at a specific concentration (e.g., 1x or 2x MIC), with and without a fixed concentration of **WCK-5153** (e.g., 4 or 8 μg/mL). A growth control flask without any antibiotic is also included.

- **Incubation and Sampling:** The flasks are incubated at 35-37°C with agitation. Aliquots are withdrawn at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
- **Viable Cell Counting:** Serial dilutions of the samples are plated on nutrient agar plates. The plates are incubated for 18-24 hours, and the colony-forming units (CFU/mL) are determined.
- **Data Analysis:** The change in log<sub>10</sub> CFU/mL over time is plotted to generate time-kill curves. Synergy is typically defined as a  $\geq 2$ -log<sub>10</sub> decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

## Conclusion

**WCK-5153** represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria. Its unique mechanism as a  $\beta$ -lactam enhancer, coupled with its potent synergistic activity with a broad range of  $\beta$ -lactams, offers a promising new therapeutic strategy. The data presented herein underscores the potential of **WCK-5153** to restore the efficacy of existing  $\beta$ -lactam antibiotics and address the urgent unmet medical need for new treatments for serious Gram-negative infections. Further clinical development of **WCK-5153** in combination with  $\beta$ -lactams is warranted.

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